molecular formula C9H7NOS B2404933 2-Hydroxy-5-phenylthiazole CAS No. 83631-55-4

2-Hydroxy-5-phenylthiazole

Cat. No.: B2404933
CAS No.: 83631-55-4
M. Wt: 177.22
InChI Key: JGLDQLVRYJRBBW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-phenylthiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. It features a five-membered ring containing both sulfur and nitrogen atoms, with a phenyl group and a hydroxyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-phenylthiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with benzoyl chloride under basic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields . The choice of solvents and catalysts can also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-phenylthiazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylthiazole derivatives.

Scientific Research Applications

2-Hydroxy-5-phenylthiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-phenylthiazole involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Comparison with Similar Compounds

2-Hydroxy-5-phenylthiazole can be compared with other thiazole derivatives:

    Similar Compounds: Sulfathiazole, Ritonavir, Abafungin, Tiazofurin.

    Uniqueness: Unlike some other thiazole derivatives, this compound possesses a hydroxyl group that enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-phenyl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLDQLVRYJRBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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